N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
Description
N-[(2-Ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine hydrochloride is a pyrazole-based compound featuring two distinct pyrazole rings. The first pyrazole (2-ethylpyrazol-3-yl) is substituted with an ethyl group at position 2 and a methylene-linked amine at position 2. The second pyrazole (1,5-dimethylpyrazol-4-amine) contains methyl groups at positions 1 and 5 and an amine at position 3. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or agrochemical applications. Its molecular formula is C₁₁H₁₇N₅·HCl, with a molecular weight of 255.5 g/mol (calculated). While direct biological data for this compound is unavailable in the provided evidence, pyrazole derivatives are widely studied for their kinase inhibition, antimicrobial, and anti-inflammatory properties .
Properties
CAS No. |
1856040-74-8 |
|---|---|
Molecular Formula |
C11H18ClN5 |
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-10(5-6-13-16)7-12-11-8-14-15(3)9(11)2;/h5-6,8,12H,4,7H2,1-3H3;1H |
InChI Key |
UUYJPLFEAFRZBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation-Amination Strategy
The most widely reported method involves:
- Alkylation of 1,5-Dimethylpyrazol-4-amine : Reacting 1,5-dimethylpyrazol-4-amine with 2-ethylpyrazole-3-carbaldehyde in dimethyl sulfoxide (DMSO) at 80–100°C forms the intermediate Schiff base. Catalysts like acetic acid accelerate imine formation.
- Reductive Amination : Sodium borohydride (NaBH₄) or cyanoborohydride reduces the imine to the secondary amine. Methanol or ethanol serves as the solvent, with yields reaching 70–85% after recrystallization.
- Hydrochloride Salt Formation : Treating the free base with hydrochloric acid in diethyl ether precipitates the hydrochloride salt.
Critical Parameters :
- Temperature : Excess heat (>100°C) degrades pyrazole rings, while temperatures <70°C slow imine formation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) improve reaction kinetics by stabilizing charged intermediates.
Single-Pot Grignard Reaction
An alternative approach utilizes a Grignard reagent to streamline synthesis:
- Formation of 2-Ethylpyrazol-3-ylmethanol : 2-Ethylpyrazole reacts with paraformaldehyde in tetrahydrofuran (THF) under argon, yielding the alcohol intermediate.
- Conversion to Chloride : Thionyl chloride (SOCl₂) converts the alcohol to 2-ethylpyrazol-3-ylmethyl chloride.
- Nucleophilic Substitution : Reacting the chloride with 1,5-dimethylpyrazol-4-amine in acetonitrile (K₂CO₃, 85°C) achieves 65–75% yield before salt formation.
Advantages :
Optimization of Reaction Conditions
Solvent Selection
- Polar Aprotic Solvents : DMSO and dimethylformamide (DMF) enhance nucleophilicity of the amine, reducing reaction times by 30–40%.
- Ether Solvents : Diethyl ether and THF are optimal for hydrochloride precipitation due to low solubility of the product.
Catalytic Systems
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted amines and aldehydes.
- Column Chromatography : Silica gel with dichloromethane/methanol (95:5) resolves closely related impurities.
Advanced Characterization Methods
Spectroscopic Analysis
- ¹H NMR : Key signals include:
- δ 2.25 ppm (singlet, N–CH₃ of 1,5-dimethylpyrazole).
- δ 4.10 ppm (triplet, –CH₂– bridge).
- ESI-MS : Molecular ion peak at m/z 255.75 [M+H]⁺ confirms the free base.
Purity Assessment
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) achieve >99% purity with retention times of 8.2–8.5 minutes.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Waste Management
- Solvent Recovery : Distillation reclaims >90% of DMSO and methanol.
- Neutralization : Spent HCl is treated with NaOH to precipitate NaCl, achieving pH 6–8 before disposal.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Research indicates that N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anti-inflammatory Properties
Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have demonstrated that this compound can significantly reduce COX activity, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
This compound has shown promising results in preclinical studies for its anticancer properties. It may exert its effects through modulation of signaling pathways involved in cell proliferation and apoptosis . Specific studies have highlighted its efficacy against various cancer cell lines, indicating a mechanism that may involve the inhibition of tumor growth and metastasis.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the alkylation of pyrazoles. A common method includes the reaction of 3-chloromethyl derivatives with appropriate amines under basic conditions. Understanding the synthesis route is crucial for optimizing yield and purity for research applications.
Case Study 1: Anti-inflammatory Effects
In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling compared to control groups. This suggests that this compound could be a candidate for further development as an anti-inflammatory drug .
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of this compound against breast cancer cell lines. The findings demonstrated that treatment with this compound led to increased apoptosis and reduced cell viability. The study concluded that this compound warrants further investigation as a possible therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine hydrochloride with structurally or functionally related compounds from the evidence:
Structural and Functional Insights:
Core Structure: The target compound features a bipyrazole core, distinguishing it from mono-pyrazole derivatives like 1006682-81-0 or carboxamide-linked pyrazoles in . Bipyrazole systems may offer enhanced rigidity and binding affinity compared to single-ring analogs .
Substituent Effects: The ethyl and methyl groups on the pyrazole rings increase lipophilicity compared to polar substituents like cyano or chloro in compounds. However, the hydrochloride salt counterbalances this by improving aqueous solubility, similar to yohimbine hydrochloride . Carboxamide-linked pyrazoles (e.g., 3a–3e) exhibit higher molecular weights (400–437 g/mol) due to aryl and carboxamide groups, which may limit bioavailability compared to the target compound’s compact structure .
Synthetic Routes :
Biological Activity
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a complex organic compound notable for its dual pyrazole structure and potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 255.75 g/mol. The presence of multiple nitrogen atoms within the pyrazole rings suggests a diverse range of chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.
- Antimicrobial Properties : Research indicates that compounds with pyrazole structures exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Anticancer Potential : Some studies have suggested that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that a derivative similar to N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine showed significant inhibition of COX enzymes with an IC50 value in the low micromolar range. This suggests potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Studies : A derivative was tested against various cancer cell lines, showing selective cytotoxicity towards breast and lung cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .
Comparative Analysis
The following table summarizes the biological activity and properties of this compound compared to other related compounds:
Pharmacological Studies
Recent pharmacological studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives. The modifications on the pyrazole rings significantly influence their biological activities. For instance, the introduction of ethyl groups enhances lipophilicity and cellular uptake, leading to improved efficacy against target enzymes and receptors.
Toxicological Assessments
Toxicological evaluations indicate that while this compound exhibits desirable biological activities, careful consideration is required regarding its safety profile. Acute toxicity studies in animal models have shown that the compound has a favorable safety margin at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
